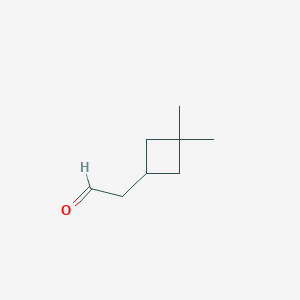
2-(3,3-Dimethylcyclobutyl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,3-Dimethylcyclobutyl)acetaldehyde is an organic compound with the molecular formula C8H14O. It is characterized by a cyclobutyl ring substituted with two methyl groups and an acetaldehyde functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Métodos De Preparación
The synthesis of 2-(3,3-Dimethylcyclobutyl)acetaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethylcyclobutanone with a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol, followed by oxidation to form the aldehyde. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-(3,3-Dimethylcyclobutyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon, forming various derivatives depending on the nucleophile used.
Common reagents and conditions for these reactions include mild to moderate temperatures and solvents like ethanol or dichloromethane. Major products formed from these reactions include the corresponding alcohols, acids, and substituted derivatives.
Aplicaciones Científicas De Investigación
2-(3,3-Dimethylcyclobutyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving aldehyde dehydrogenases.
Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate in drug synthesis.
Industry: It can be used in the production of specialty chemicals and materials, particularly those requiring specific structural features.
Mecanismo De Acción
The mechanism by which 2-(3,3-Dimethylcyclobutyl)acetaldehyde exerts its effects depends on the specific reaction or application. In enzymatic reactions, the aldehyde group can act as a substrate for enzymes like aldehyde dehydrogenases, leading to the formation of carboxylic acids. The cyclobutyl ring and methyl groups may influence the compound’s reactivity and interaction with molecular targets, affecting the overall pathway and outcome of the reaction.
Comparación Con Compuestos Similares
2-(3,3-Dimethylcyclobutyl)acetaldehyde can be compared with other similar compounds, such as:
Cyclobutylacetaldehyde: Lacks the methyl groups, resulting in different reactivity and properties.
2-(3,3-Dimethylcyclopropyl)acetaldehyde: Contains a cyclopropyl ring instead of a cyclobutyl ring, leading to different steric and electronic effects.
2-(3,3-Dimethylcyclopentyl)acetaldehyde: Features a larger cyclopentyl ring, which can affect the compound’s stability and reactivity.
The uniqueness of this compound lies in its specific ring size and substitution pattern, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
1935325-99-7 |
|---|---|
Fórmula molecular |
C8H14O |
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
2-(3,3-dimethylcyclobutyl)acetaldehyde |
InChI |
InChI=1S/C8H14O/c1-8(2)5-7(6-8)3-4-9/h4,7H,3,5-6H2,1-2H3 |
Clave InChI |
SNFNLHNHRQAMOD-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C1)CC=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



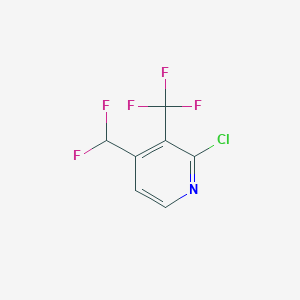
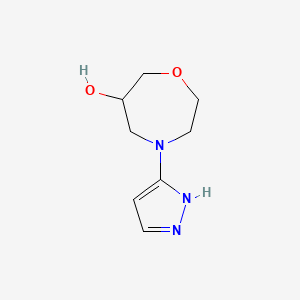
![7-O-tert-butyl 9-O-methyl 3-oxa-7-azabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B13001754.png)
![Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13001755.png)
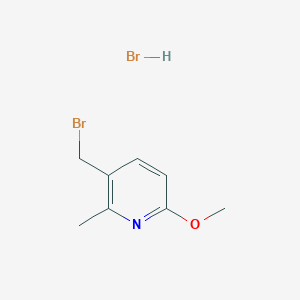


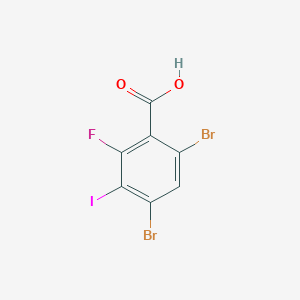
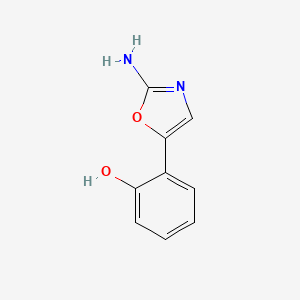

![5-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B13001783.png)
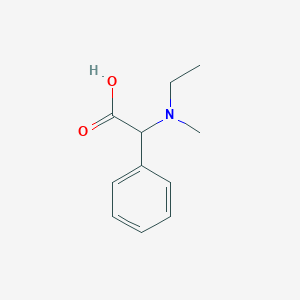
![5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B13001786.png)
